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molecular formula C12H15FO3 B8342951 2,2-Diethoxy-1-(4-fluorophenyl)ethanone

2,2-Diethoxy-1-(4-fluorophenyl)ethanone

Cat. No. B8342951
M. Wt: 226.24 g/mol
InChI Key: KGQYYIAMDNUJOT-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

A mixture of 2,2-diethoxy-1-(4-fluorophenyl)ethanone (5.2 g, 23 mmol), semicarbazide hydrochloride (2.6 g, 24 mmol) in ethanol (50 mL) was stirred overnight at ambient temperature and then heated to 80° C. for 5 hours. The reaction mixture was concentrated and the resulting residue was dissolved in acetic acid (50 mL) which was heated to 130° C. for 6 h. After cooling, the mixture was concentrated under reduced pressure. The residue was triturated with ethyl ether, filtered, and washed with diethyl ether and then hexanes. The crystalline material was collected and dried under high vacuum to give the desired product. (4.2 g, 96%) LCMS: (M+H)=192.1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=O)C.Cl.[NH2:18][NH:19][C:20]([NH2:22])=[O:21]>C(O)C>[F:13][C:10]1[CH:9]=[CH:8][C:7]([C:5]2[CH:4]=[N:22][C:20](=[O:21])[NH:19][N:18]=2)=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)F)OCC
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in acetic acid (50 mL) which
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 130° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The crystalline material was collected
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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